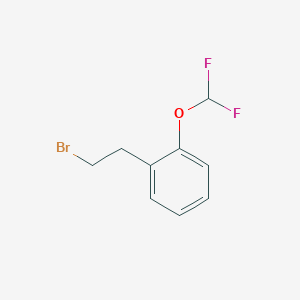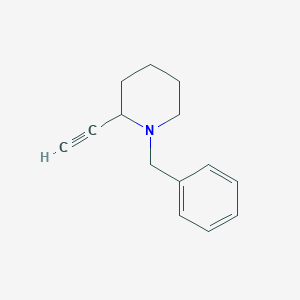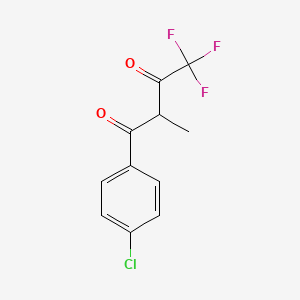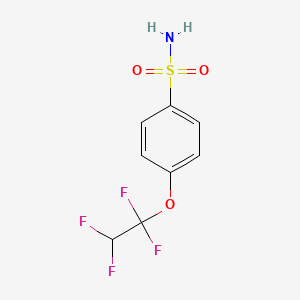
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propanol Group: The propanol group can be introduced via reduction of the corresponding ketone or aldehyde using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically yields alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
2,3-Dihydrobenzofuran: A closely related compound with similar properties.
Propanol Derivatives: Compounds with similar functional groups.
Uniqueness
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both the benzofuran ring and the propanol group, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2S)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-3,7-8,12H,4-6H2,1H3/t8-/m0/s1 |
Clé InChI |
PAUQQZGWFWYOSF-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC2=C(C=C1)OCC2)O |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


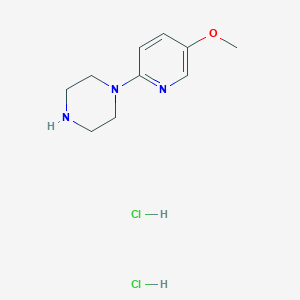
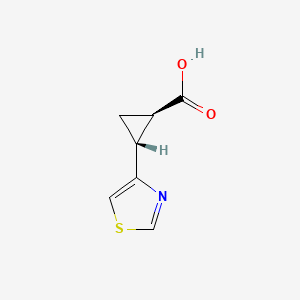
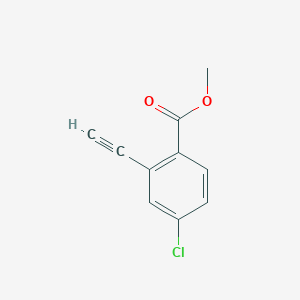
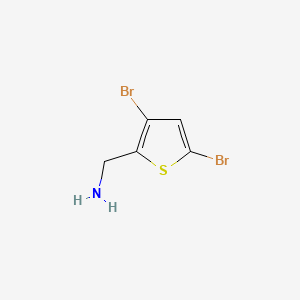
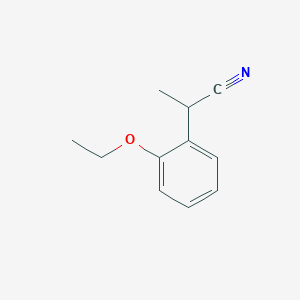
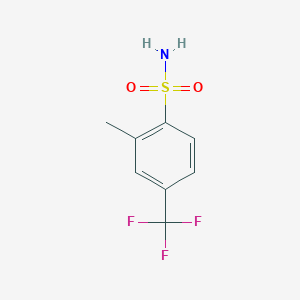

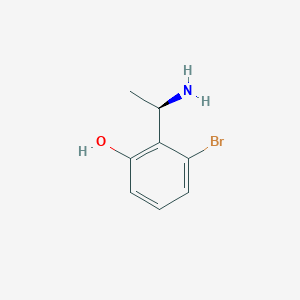
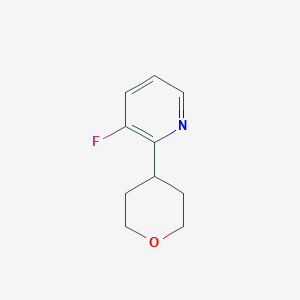
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
